molecular formula C17H19Cl2FN4O B4346996 (4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)[4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO]METHANONE

(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)[4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO]METHANONE

Cat. No.: B4346996
M. Wt: 385.3 g/mol
InChI Key: SRVYKKQQYVESLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)[4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO]METHANONE is a complex organic compound that features a pyrazole ring and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)[4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring followed by its functionalization and subsequent coupling with a piperazine derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)[4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)[4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO]METHANONE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)[4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-4-(2-chlorobenzyl)piperazine
  • 1-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-4-(2-fluorobenzyl)piperazine

Uniqueness

(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)[4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO]METHANONE is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical and biological properties. This dual halogenation can enhance its reactivity and potential biological activity compared to similar compounds with only one halogen atom.

Properties

IUPAC Name

(4-chloro-2,5-dimethylpyrazol-3-yl)-[4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Cl2FN4O/c1-11-15(19)16(22(2)21-11)17(25)24-8-6-23(7-9-24)10-12-13(18)4-3-5-14(12)20/h3-5H,6-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRVYKKQQYVESLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1Cl)C(=O)N2CCN(CC2)CC3=C(C=CC=C3Cl)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)[4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO]METHANONE
Reactant of Route 2
Reactant of Route 2
(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)[4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO]METHANONE
Reactant of Route 3
Reactant of Route 3
(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)[4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO]METHANONE
Reactant of Route 4
Reactant of Route 4
(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)[4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO]METHANONE
Reactant of Route 5
Reactant of Route 5
(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)[4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO]METHANONE
Reactant of Route 6
Reactant of Route 6
(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)[4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO]METHANONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.